2-Amino-6-hydroxybenzonitrile
Overview
Description
2-Amino-6-hydroxybenzonitrile, also known as 6-Amino-2-hydroxybenzonitrile, is an organic compound with the chemical formula C7H6N2O. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a benzene ring, along with a nitrile group. It is a versatile compound used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-6-hydroxybenzonitrile typically involves the reaction of 2-hydroxybenzonitrile with ammonia or an amine under specific conditions. One common method includes the reaction of 2-hydroxybenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. This reaction proceeds through the formation of an intermediate aldoxime, which is then dehydrated to form the desired nitrile compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through a similar process, but with optimized conditions for large-scale production. This may involve the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time. The use of ionic liquids as solvents and catalysts has also been explored to improve the green chemistry aspects of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used in the presence of a catalyst such as iron(III) chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
2-Amino-6-hydroxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-hydroxybenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it can interact with enzymes and receptors, leading to the modulation of biochemical pathways. The presence of both amino and hydroxyl groups allows it to form hydrogen bonds and participate in various non-covalent interactions, enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
- 2-Amino-4-hydroxybenzonitrile
- 2-Amino-5-hydroxybenzonitrile
- 2-Amino-3-hydroxybenzonitrile
Comparison: 2-Amino-6-hydroxybenzonitrile is unique due to the specific positioning of the amino and hydroxyl groups on the benzene ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .
Properties
IUPAC Name |
2-amino-6-hydroxybenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-4-5-6(9)2-1-3-7(5)10/h1-3,10H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWLLJVCMPIKBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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